![molecular formula C30H26Cl2O3 B142829 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene CAS No. 131544-83-7](/img/structure/B142829.png)
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has potential applications in medicinal chemistry. It has been studied for its potential as a selective estrogen receptor modulator (SERM) and as a potential treatment for breast cancer. It has also been studied for its potential as a ligand for the androgen receptor and as a potential treatment for prostate cancer.
Mecanismo De Acción
The mechanism of action of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene is not fully understood. It is believed to act as a SERM by binding to estrogen receptors and modulating their activity. It is also believed to act as a ligand for the androgen receptor and modulate its activity.
Efectos Bioquímicos Y Fisiológicos
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of prostate cancer cells in vitro. It has been shown to have an anti-estrogenic effect on the uterus and an anti-androgenic effect on the prostate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene has advantages and limitations for lab experiments. Its advantages include its potential as a SERM and its potential as a ligand for the androgen receptor. Its limitations include its limited availability and its potential toxicity.
Direcciones Futuras
There are many future directions for the study of 1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene. These include further studies on its mechanism of action, its potential as a treatment for breast and prostate cancer, and its potential as a ligand for other receptors. Additionally, further studies on its toxicity and its potential side effects are needed.
Métodos De Síntesis
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene can be synthesized using various methods, including Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-bromo-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base. The Heck coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and styrene in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction between 1-bromo-3,3-dichloro-2-(4-methoxyphenyl)cyclopropane and 4-ethynyl-1-(4-methoxyphenyl)methoxybenzene in the presence of a palladium catalyst and a base.
Propiedades
Número CAS |
131544-83-7 |
|---|---|
Nombre del producto |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
Fórmula molecular |
C30H26Cl2O3 |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C30H26Cl2O3/c1-33-25-14-8-22(9-15-25)28-29(30(28,31)32,23-10-16-26(34-2)17-11-23)24-12-18-27(19-13-24)35-20-21-6-4-3-5-7-21/h3-19,28H,20H2,1-2H3/t28-,29+/m1/s1 |
Clave InChI |
NOZGTIPFLLKLDR-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@](C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C2(Cl)Cl)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Sinónimos |
1,1-dichloro-2-(4-benzyloxyphenyl)-2,3-bis(4-methoxyphenyl)cyclopropane DBMPCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



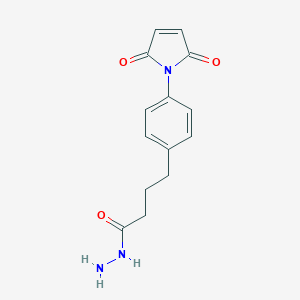
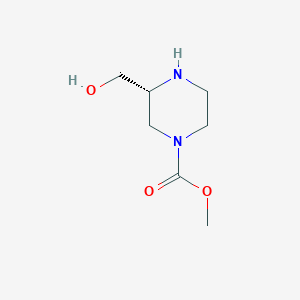
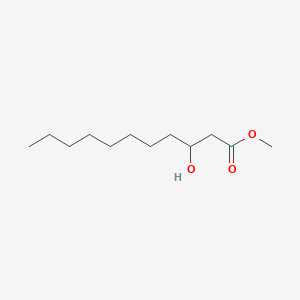
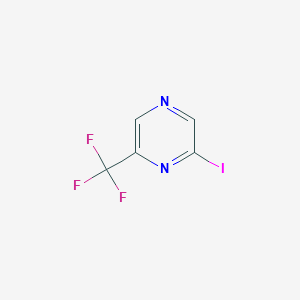
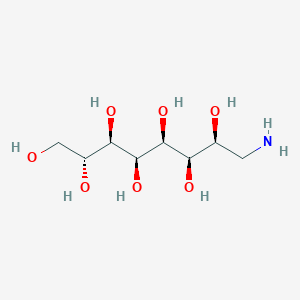
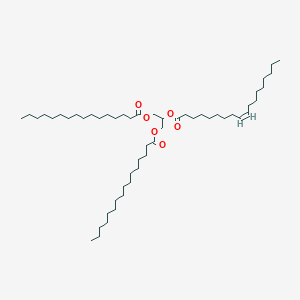
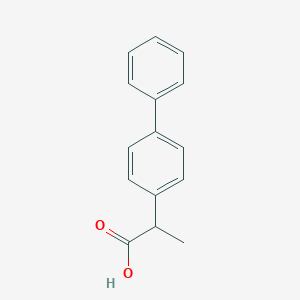


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)



